4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridinium
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Overview
Description
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium is a chemical compound with the molecular formula C14H14N3O4 This compound is characterized by the presence of a pyridinium ring, a carbamoyl group, and a nitrophenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium typically involves the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a nucleophilic substitution reaction involving pyridine and an appropriate alkylating agent.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.
Attachment of the Nitrophenoxyethyl Group: The nitrophenoxyethyl group can be attached through an etherification reaction involving 4-nitrophenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinium ring can interact with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-Carbamoyl-1-(2,4-dinitrophenyl)pyridin-1-ium
- 4-Carbamoyl-1-(2,4-dinitrophenyl)pyridin-1-ium chloride
Uniqueness
4-Carbamoyl-1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N3O4+ |
---|---|
Molecular Weight |
288.28 g/mol |
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C14H13N3O4/c15-14(18)11-5-7-16(8-6-11)9-10-21-13-3-1-12(2-4-13)17(19)20/h1-8H,9-10H2,(H-,15,18)/p+1 |
InChI Key |
ZAAXWPZGYHRHQK-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC[N+]2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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